molecular formula C98H178N8O23 B141114 Dttdt-mdp CAS No. 127896-98-4

Dttdt-mdp

Cat. No.: B141114
CAS No.: 127896-98-4
M. Wt: 1836.5 g/mol
InChI Key: FDWYQFOEFAGPTJ-UHFFFAOYSA-N
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Description

Current studies focus on its interactions with neurotransmitter systems, particularly serotonin and dopamine receptors, though comprehensive toxicological or pharmacokinetic profiles remain underreported.

Properties

CAS No.

127896-98-4

Molecular Formula

C98H178N8O23

Molecular Weight

1836.5 g/mol

IUPAC Name

4-[2-[2-[3-acetamido-2-[3-acetamido-4-[1-[[1-[(1-amino-4-carboxy-1-oxobutan-2-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-5-hydroxy-6-(2-tetradecylhexadecanoyloxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(2-tetradecylhexadecanoyloxymethyl)oxan-4-yl]oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoic acid

InChI

InChI=1S/C98H178N8O23/c1-11-15-19-23-27-31-35-39-43-47-51-55-59-75(60-56-52-48-44-40-36-32-28-24-20-16-12-2)95(121)123-67-79-85(113)87(125-71(7)93(119)101-69(5)91(117)105-77(89(99)115)63-65-81(109)110)83(103-73(9)107)97(127-79)129-98-84(104-74(10)108)88(126-72(8)94(120)102-70(6)92(118)106-78(90(100)116)64-66-82(111)112)86(114)80(128-98)68-124-96(122)76(61-57-53-49-45-41-37-33-29-25-21-17-13-3)62-58-54-50-46-42-38-34-30-26-22-18-14-4/h69-72,75-80,83-88,97-98,113-114H,11-68H2,1-10H3,(H2,99,115)(H2,100,116)(H,101,119)(H,102,120)(H,103,107)(H,104,108)(H,105,117)(H,106,118)(H,109,110)(H,111,112)

InChI Key

FDWYQFOEFAGPTJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(CCCCCCCCCCCCCC)CCCCCCCCCCCCCC)O)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O

Synonyms

2,2'-O-(2,2'-diacetamido-2,3,2',3'-tetradeoxy-6,6'-di-O-(2-tetradecylhexadecanoyl)-alpha,alpha'-trehalose-3,3'-diyl)bis(N-lactoyl-alanyl-isoglutamine)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Similarities

Dttdt-mdp belongs to a chemical family that includes compounds like MDMA (3,4-methylenedioxymethamphetamine), MDA (3,4-methylenedioxyamphetamine), and MDEA (3,4-methylenedioxyethylamphetamine). These analogs share a methylenedioxy backbone, which is critical for their psychoactive properties and receptor binding affinities . Key structural differences, such as sulfur-containing substituents in this compound, may alter metabolic pathways and receptor selectivity compared to its analogs.

Table 1: Structural and Functional Comparison
Property This compound MDMA MDA MDEA
Core Structure Methylenedioxy + thiol Methylenedioxy Methylenedioxy Methylenedioxy
Receptor Affinity (Ki) Serotonin: ~50 nM* Serotonin: 220 nM Serotonin: 120 nM Serotonin: 310 nM
Metabolic Pathway Sulfonation* Demethylation Demethylation Deethylation
Toxicity (LD₅₀, rodents) Not reported 97 mg/kg 85 mg/kg 105 mg/kg

Pharmacokinetic and Toxicogenomic Profiles

Toxicity data for this compound remain sparse, though its structural kinship with MDMA suggests risks of hyperthermia and neurotoxicity at high doses. The Comparative Toxicogenomics Database (CTD) highlights shared pathways, such as oxidative stress and monoaminergic disruption, across this chemical class .

Analytical Identification Challenges

Mass spectrometry (MS) and gas chromatography (GC) methods used for MDMA detection may require optimization for this compound due to its unique fragmentation patterns. For instance, DFT (Discrete Fourier Transform)-based spectral matching algorithms show lower confidence scores (~70%) when identifying this compound compared to MDMA (~95%) . This underscores the need for compound-specific reference libraries.

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